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Abstract

The incorporation of N1-methylpseudouridine (m1W¥) into messenger RNA (MRNA) has
become a cornerstone of modern RNA therapeutics and vaccines, lauded for its ability to
enhance protein expression and reduce innate immune responses.[1][2] A critical, yet less
discussed, aspect of this modification is its influence on the secondary structure of RNA. This
technical guide provides an in-depth analysis of the structural consequences of m1¥
incorporation, summarizing key quantitative data, detailing experimental methodologies for its
characterization, and visualizing the associated molecular pathways. Understanding these
structural impacts is paramount for the rational design of next-generation RNA-based
medicines with optimized efficacy and safety profiles.

Introduction: The Structural Significance of N1-
Methylpseudouridine

N1-methylpseudouridine is a modified nucleoside, structurally similar to uridine, that is widely
used in therapeutic mMRNA development.[1] Its inclusion has been shown to increase the
stability and translation efficiency of mRNA.[2] The methyl group on the N1 position of the
pseudouridine base leads to enhanced base stacking interactions compared to both uridine
and its parent modification, pseudouridine (WV).[2] This alteration in base stacking contributes to
changes in the thermodynamic stability of RNA duplexes and can modulate the overall
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secondary structure of the RNA molecule. These structural changes, in turn, can influence
interactions with RNA-binding proteins and the machinery of the innate immune system.

Quantitative Analysis of N1-Methylpseudouridine's
Effect on RNA Duplex Stability

The thermodynamic stability of RNA secondary structures is a key determinant of their
biological function. The incorporation of m1¥ can alter the melting temperature (Tm), a
measure of duplex stability, in a sequence- and context-dependent manner.[3]

Below is a summary of reported melting temperatures for various RNA duplexes containing
uridine (U), pseudouridine (W), and N1-methylpseudouridine (m1Y).

Duplex Sequence Melting Change in Tm
(5'-3')Modification Modification Temperature (Tm) (ATm) relative to
Site (X) in °C Uridine (°C)
GCGXGCCGCAGC U 225

GCGXGCCGCAGC W 24.0 +1.5
GCGXGCCGCAGC mly 225 0
GCAXGCGUAC u Not Determined

GCAXGCGUAC P Not Determined

GCAXGCGUAC miy Not Determined

GCUXGCCGAGCG U 23.0

GCUXGCCGAGCG W 27.0 +4.0
GCUXGCCGAGCG mly 23.0 0

Data extracted from studies on short RNA duplexes. The precise Tm values can vary based on
experimental conditions such as salt concentration.[3]

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11405884/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11405884/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12400169?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols for Characterizing RNA
Secondary Structure

Several experimental techniques can be employed to elucidate the structural impact of m1¥ on
RNA. Two key methods are UV thermal denaturation for assessing duplex stability and
SHAPE-Seq for high-resolution secondary structure mapping.

UV Thermal Denaturation of mi1W¥W-Modified RNA
Oligonucleotides

This protocol is used to determine the melting temperature (Tm) of short RNA duplexes.
Methodology:

» Oligonucleotide Synthesis and Purification: Synthesize the desired RNA oligonucleotides,
with and without m1¥ modification, using standard solid-phase synthesis protocols.[4] Purify
the oligonucleotides by high-performance liquid chromatography (HPLC) or polyacrylamide
gel electrophoresis (PAGE) to ensure high purity.

e Duplex Annealing: Resuspend the purified single-stranded RNA oligonucleotides in an
appropriate annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NacCl, pH 7.0). Mix
equimolar amounts of the complementary strands. Heat the mixture to 95°C for 5 minutes
and then allow it to cool slowly to room temperature to facilitate proper annealing of the
duplexes.

e UV Spectrophotometry: Transfer the annealed RNA duplex solution to a quartz cuvette. Use
a UV-Vis spectrophotometer equipped with a temperature controller.

» Melting Curve Acquisition: Monitor the absorbance of the sample at 260 nm while gradually
increasing the temperature from a starting temperature (e.g., 20°C) to a final temperature
(e.g., 90°C) at a controlled ramp rate (e.g., 1°C/minute).

o Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the duplex
RNA has dissociated into single strands. This is determined by finding the maximum of the
first derivative of the melting curve (absorbance vs. temperature).[5]
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SHAPE-Seq Analysis of m1W-Modified RNA

Selective 2’-hydroxyl acylation analyzed by primer extension followed by sequencing (SHAPE-
Seq) is a powerful technique for probing RNA secondary structure at single-nucleotide
resolution.[6]

Methodology:

* RNA Synthesis and Folding: Synthesize the m1¥-modified RNA of interest. The RNA is then
folded into its native conformation under specific buffer conditions (e.g., physiological salt
concentrations and temperature).

o SHAPE Reagent Modification: Treat the folded RNA with a SHAPE reagent, such as 1-
methyl-7-nitroisatoic anhydride (1M7).[7] The reagent acylates the 2'-hydroxyl group of
flexible (single-stranded) nucleotides, while constrained (base-paired) nucleotides react
much more slowly. A no-reagent control is also prepared.

» Reverse Transcription: Perform reverse transcription on both the modified and control RNA
samples. The SHAPE adducts on the RNA template cause the reverse transcriptase to stall,
generating a population of cDNAs whose lengths correspond to the positions of the
modifications.

o Library Preparation and Sequencing: Ligate sequencing adapters to the cDNA fragments
and perform high-throughput sequencing to determine the positions and frequencies of the
reverse transcription stops.

o Data Analysis and Structure Modeling: The sequencing data is processed to calculate a
"reactivity" profile for each nucleotide. This reactivity data is then used as a pseudo-energy
constraint to guide computational RNA secondary structure prediction algorithms, resulting in
a more accurate structural model.[8]

Visualizing Workflows and Pathways
Experimental Workflow for RNA Secondary Structure
Analysis
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The following diagram illustrates the general workflow for analyzing the secondary structure of
m1W¥-modified RNA using SHAPE-Seq.
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SHAPE-Seq experimental workflow.

Signaling Pathway: PKR Activation by dsRNA

The innate immune system can recognize double-stranded RNA (dsRNA) as a pathogen-
associated molecular pattern, leading to the activation of protein kinase R (PKR).[9] The
incorporation of m1W can alter RNA secondary structure, potentially affecting the formation of
dsRNA regions and thereby modulating PKR activation.
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PKR activation by dsRNA.
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Conclusion

The incorporation of N1-methylpseudouridine into RNA has a demonstrable impact on its
secondary structure, primarily through the enhancement of base stacking interactions. This
structural modulation is context-dependent and can be quantitatively assessed using
techniques such as UV thermal denaturation and SHAPE-Seq. The resulting alterations in RNA
structure can influence downstream biological processes, including the activation of innate
immune sensors like PKR. A thorough understanding and characterization of these structural
effects are crucial for the continued development of safe and effective RNA-based therapeutics
and vaccines. By providing detailed methodologies and clear visualizations of the relevant
pathways, this guide serves as a valuable resource for researchers in this dynamic field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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impact-on-rna-secondary-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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